2-Chloro-4-methyl-6-phenylpyrimidine
Overview
Description
2-Chloro-4-methyl-6-phenylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a phenyl group at the 6-position. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 2-chloro-4-methyl-6-phenylpyrimidine, are known to have a high degree of structural diversity and are broadly applied in therapeutic disciplines .
Mode of Action
Pyrimidines, in general, are known to interact with various biological targets due to their electron-deficient character, making them suitable for nucleophilic aromatic substitution reactions .
Biochemical Pathways
Pyrimidine derivatives are known to modulate a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial, anti-inflammatory, and analgesic activities .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Result of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-phenylpyrimidine typically involves the reaction of 2,4-dichloro-6-phenylpyrimidine with methylating agents. One common method is the reaction of 2,4-dichloro-6-phenylpyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-6-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl or alkyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups depending on the nucleophile used.
Cross-Coupling Reactions: Biaryl or alkyl-aryl pyrimidine derivatives.
Scientific Research Applications
2-Chloro-4-methyl-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-phenylpyrimidine: Similar structure but lacks the methyl group at the 4-position.
2,4-Dichloro-6-phenylpyrimidine: Contains an additional chlorine atom at the 4-position.
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine: Substituted with a methoxy group at the 4-position instead of a methyl group.
Uniqueness
2-Chloro-4-methyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-methyl-6-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNXAKAMPPMGDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346061 | |
Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32785-40-3 | |
Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-chloro-4-methyl-6-phenylpyrimidine in the synthesis of novel pyrimidine derivatives?
A1: this compound serves as a crucial building block in synthesizing a series of ethyl 2-N-(aryl amino)-4-methyl-6-phenylpyrimidine-5-carboxylate derivatives. The research highlights its reaction with various anilines to create these novel compounds. [] This reaction exploits the reactivity of the chlorine atom at the 2-position of the pyrimidine ring, allowing for substitution with different aniline groups.
Q2: Did the research explore the Structure-Activity Relationship (SAR) of the synthesized pyrimidine derivatives?
A2: Yes, although the study doesn't delve deep into SAR, it does identify two promising compounds, 4a and 4h, exhibiting notable antibacterial activity. [] This finding suggests that specific aniline substitutions at the 2-position of the pyrimidine ring can significantly influence the biological activity of the resulting derivatives. Further investigations are needed to establish a comprehensive SAR profile for this class of compounds.
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